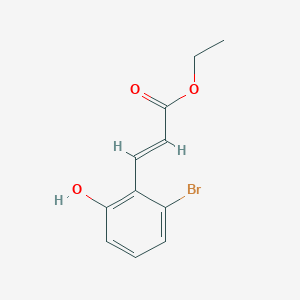

Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate

Descripción general

Descripción

Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates. This compound is characterized by the presence of a bromo and hydroxy group attached to the phenyl ring, along with an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-hydroxybenzaldehyde and ethyl acrylate.

Condensation Reaction: The key step involves a condensation reaction between 2-bromo-6-hydroxybenzaldehyde and ethyl acrylate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the desired ethyl ester.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The bromo group can be reduced to form the corresponding hydroxyphenylacrylate.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylacrylates.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

A. Michael Addition Reactions

Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate acts as a Michael acceptor, facilitating the formation of carbon-carbon bonds through nucleophilic addition. This property is particularly useful in synthesizing complex molecules, such as pharmaceuticals and agrochemicals. For instance, it can participate in reactions with amines to yield β-amino acids or other derivatives, which are valuable intermediates in drug synthesis .

B. Diels-Alder Reactions

The compound can also be used in Diels-Alder reactions as a dienophile, reacting with diene compounds to form cyclohexene derivatives. This reaction is crucial for constructing cyclic structures that are prevalent in many natural products and pharmaceuticals .

Medicinal Chemistry

A. Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of various therapeutic agents. Its derivatives have been explored for their potential anti-inflammatory and anti-cancer properties. The presence of the bromo and hydroxy groups enhances the reactivity and biological activity of the compound, making it a target for further functionalization .

B. Targeted Drug Delivery Systems

The compound's ability to form copolymers can be exploited in targeted drug delivery systems. By incorporating this compound into polymer matrices, researchers can create materials that respond to specific stimuli (e.g., pH or temperature), allowing for controlled release of drugs at targeted sites within the body .

Material Science

A. Polymer Production

this compound is utilized in the production of specialty polymers and resins. Its incorporation into polymer formulations enhances properties such as adhesion, flexibility, and thermal stability. These materials find applications in coatings, adhesives, and sealants, particularly where enhanced performance is required .

B. Photopolymerization

The compound can be employed in photopolymerization processes to create cross-linked networks under UV light exposure. This application is significant in the development of coatings and inks that require rapid curing times and improved durability .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy and bromo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparación Con Compuestos Similares

Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate can be compared with other similar compounds, such as:

Ethyl (E)-3-(2-Chloro-6-hydroxyphenyl)acrylate: Similar structure but with a chloro group instead of a bromo group.

Ethyl (E)-3-(2-Hydroxyphenyl)acrylate: Lacks the bromo group, which affects its reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-6-hydroxyphenol with ethyl acrylate under basic conditions. The reaction mechanism can be outlined as follows:

- Formation of the Base: A base (e.g., sodium hydroxide) is used to deprotonate the phenolic hydroxyl group.

- Nucleophilic Attack: The deprotonated phenol acts as a nucleophile, attacking the electrophilic carbon of ethyl acrylate.

- Elimination and Rearrangement: The resulting intermediate undergoes elimination to form the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells.

A comparative analysis of related compounds demonstrated that those with halogen substituents, such as bromine, often enhance biological activity due to increased lipophilicity and improved interaction with cellular targets.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | |

| Compound B | A549 (Lung) | 3.5 | |

| This compound | MCF-7 | TBD | Current Study |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

In vitro assays measuring the compound's ability to scavenge free radicals showed promising results:

- DPPH Assay: The compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.

- ORAC Value: The oxygen radical absorbance capacity (ORAC) was measured, revealing an effective antioxidant profile.

Case Studies

Case Study 1: Anticancer Activity in Vivo

A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Synergistic Effects

Research has shown that combining this compound with established chemotherapeutics enhances efficacy. In particular, synergistic effects were noted when combined with doxorubicin, leading to improved survival rates in treated animal models.

Propiedades

IUPAC Name |

ethyl (E)-3-(2-bromo-6-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7,13H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVDMQDBSGSBLO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.